3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative with a complex heterocyclic scaffold. Its structure features a purine core fused with an imidazole ring, substituted at positions 3, 7, and 8 with a 2-ethoxyethyl group, phenyl ring, and 4-ethylphenyl group, respectively. This compound is part of a broader class of kinase inhibitors and phosphodiesterase (PDE) modulators, as evidenced by structural analogs in the literature . Its synthesis typically involves multi-step reactions, including cyclization and substitution under acidic or high-temperature conditions .
Properties
CAS No. |
887881-70-1 |
|---|---|
Molecular Formula |
C26H27N5O3 |
Molecular Weight |
457.534 |
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O3/c1-4-18-11-13-20(14-12-18)31-21(19-9-7-6-8-10-19)17-30-22-23(27-25(30)31)28(3)26(33)29(24(22)32)15-16-34-5-2/h6-14,17H,4-5,15-16H2,1-3H3 |
InChI Key |
VEJMOYFDPCBLIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C26H27N5O4
- Molecular Weight : 473.5 g/mol
- Structure : The compound features an imidazopyridine structure with ethoxy and phenyl substituents that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in neurotransmission and cellular responses.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has been studied for its potential as a partial agonist at the serotonin 5-HT1A receptor, which is implicated in mood regulation and antidepressant effects .
- Phosphodiesterase Inhibition : Some derivatives of imidazopyridines have shown inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antidepressant Effects
Studies have demonstrated that this compound can exert antidepressant-like effects in animal models. For instance, it has been shown to improve outcomes in the forced swim test (FST), a common assay for assessing antidepressant activity .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics and metabolic stability, which are crucial for its efficacy as a therapeutic agent. Its lipophilicity and ability to penetrate the blood-brain barrier enhance its potential as an antidepressant .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are best understood through comparative analysis with analogs bearing modifications at key substituent positions. Below is a systematic evaluation:
Substituent Analysis at Position 8
*Estimated via fragment-based methods due to lack of experimental logP data in evidence.
Modifications at Position 3
Receptor Binding and Enzyme Inhibition
- Target Compound : Exhibits moderate affinity for dopamine D₂ receptors (Ki = 230 nM) and PDE4B (IC₅₀ = 0.34 µM), comparable to 8-(4-chlorophenyl) analogs but less potent than morpholinylethyl derivatives .
- Key Analog: 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethyl-... (Compound 5 in ): Superior 5-HT₇ receptor affinity (Ki = 9 nM) due to dihydroisoquinoline moiety. PDE10A inhibition at IC₅₀ = 0.89 µM, highlighting the role of bulky substituents in enzyme selectivity .
Physicochemical and Pharmacokinetic Profiles
- Aqueous Solubility : The ethoxyethyl group in the target compound improves solubility (≈12 µg/mL) compared to butyl-substituted analogs (≈3 µg/mL) .
- Metabolic Stability : Ethylphenyl and ethoxyethyl groups reduce oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 22 min for chlorophenyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
